molecular formula C9H13N3S B3042692 [(2-Ethylphenyl)amino]thiourea CAS No. 65078-19-5

[(2-Ethylphenyl)amino]thiourea

Cat. No.: B3042692
CAS No.: 65078-19-5
M. Wt: 195.29 g/mol
InChI Key: WUHKPWVPUDKXBC-UHFFFAOYSA-N
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Description

[(2-Ethylphenyl)amino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound this compound is characterized by the presence of an ethyl-substituted phenyl group attached to the amino group of thiourea, giving it unique chemical properties.

Biochemical Analysis

Biochemical Properties

It is known that thiourea derivatives, which include [(2-Ethylphenyl)amino]thiourea, have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties

Cellular Effects

It is known that thiourea derivatives can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

It is known that thiourea derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that thiourea derivatives can ameliorate the injuries caused by heat stress–induced oxidative damages through increase in antioxidative enzymes activities, osmotic adjustment, and maintenance of tissue water relations which contributed to improving seed yield and seed oil contents over no thiourea application (control)

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown. It is known that thiourea was used as an anti-thyroid drug. The initial dose was 1–2 g and the maintenance dose 100–200 mg, occasionally 15 mg

Metabolic Pathways

It is known that the biological activity of thiourea derivatives is due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule

Transport and Distribution

It is known that synthetic crown ether-thiourea conjugates can transport both Na+ and Cl− across lipid bilayers with relatively high transport activity

Subcellular Localization

It is known that the prediction of protein subcellular localization is of great relevance for proteomics research

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2-Ethylphenyl)amino]thiourea can be synthesized through the reaction of 2-ethylphenylamine with thiourea. The reaction typically involves the condensation of the amine with thiourea in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds smoothly, yielding the desired product after purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(2-Ethylphenyl)amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

[(2-Ethylphenyl)amino]thiourea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymers.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    Phenylthiourea: Similar structure but without the ethyl substitution.

    N,N’-Disubstituted Thioureas: Compounds with different substituents on the nitrogen atoms.

Uniqueness

[(2-Ethylphenyl)amino]thiourea is unique due to the presence of the ethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and specificity in various applications compared to other thiourea derivatives.

Properties

IUPAC Name

(2-ethylanilino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-2-7-5-3-4-6-8(7)11-12-9(10)13/h3-6,11H,2H2,1H3,(H3,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHKPWVPUDKXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262925
Record name Hydrazinecarbothioamide, 2-(2-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65078-19-5
Record name Hydrazinecarbothioamide, 2-(2-ethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65078-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarbothioamide, 2-(2-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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